molecular formula C15H19N3O2 B12793092 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- CAS No. 145901-94-6

2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl-

Cat. No.: B12793092
CAS No.: 145901-94-6
M. Wt: 273.33 g/mol
InChI Key: WETWIBCOSXLLQS-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Starting Materials: The synthesis may begin with commercially available pyridine derivatives.

    Reaction Steps: Key steps might include alkylation, amination, and cyclization reactions.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up: Adapting laboratory-scale reactions to industrial-scale production.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets:

    Molecular Targets: These may include enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone Derivatives: Other compounds in this class with similar structures.

    Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.

Uniqueness

2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

145901-94-6

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5-ethyl-3-[(3-methoxypyridin-4-yl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C15H19N3O2/c1-4-11-7-13(15(19)18-10(11)2)17-8-12-5-6-16-9-14(12)20-3/h5-7,9,17H,4,8H2,1-3H3,(H,18,19)

InChI Key

WETWIBCOSXLLQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=C(C=NC=C2)OC)C

Origin of Product

United States

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